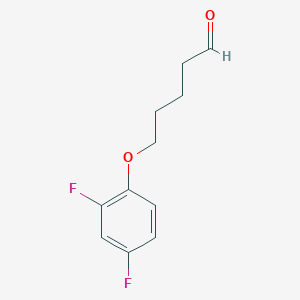

5-(2,4-Difluorophenoxy)pentanal

説明

5-(2,4-Difluorophenoxy)pentanal is an aliphatic aldehyde functionalized with a 2,4-difluorophenoxy group. This compound combines the reactivity of an aldehyde moiety with the electronic and steric effects imparted by the fluorine substituents on the aromatic ring. The 2,4-difluorophenoxy group is notable for its balance of lipophilicity and electronic modulation, making it a common motif in drug design (e.g., kinase inhibitors like pamapimod) .

特性

IUPAC Name |

5-(2,4-difluorophenoxy)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-6,8H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJSSLHBGYERSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-(2,4-Difluorophenoxy)pentanal” involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary, but typically includes:

Step 1: Initial formation of the core structure through a series of condensation reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and isolation of the final product using techniques such as chromatography.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Large-scale reactors: to handle the volume of reactants.

Automated systems: for precise control of temperature, pressure, and reaction time.

Advanced purification techniques: to achieve the desired product quality.

化学反応の分析

Types of Reactions: Compound “5-(2,4-Difluorophenoxy)pentanal” undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using reducing agents to yield reduced forms.

Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

科学的研究の応用

Compound “5-(2,4-Difluorophenoxy)pentanal” has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which compound “5-(2,4-Difluorophenoxy)pentanal” exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the context of its application, whether in a chemical reaction or a biological system.

類似化合物との比較

Positional Isomers of Difluorophenoxypentanal

The position of fluorine atoms on the phenoxy ring significantly influences chemical stability and commercial availability:

Analysis :

- 2,4-Substitution : Favored in pharmaceuticals due to optimal electronic effects (electron-withdrawing fluorines enhance aromatic ring stability) and reduced steric bulk compared to 2,3- or 2,5-isomers.

- 2,5-Substitution : Discontinued status suggests challenges in synthesis or stability, possibly due to less favorable resonance stabilization.

- 2,3-Substitution : Ortho-fluorines may hinder aldehyde reactivity or intermolecular interactions, limiting applications .

Substituent Variations: Methoxy vs. Fluoro Groups

Analysis :

- The methoxy analog is synthesized via simpler protection/deprotection steps (e.g., PMBCl protection), whereas fluorinated analogs demand specialized fluorination techniques.

- Fluorine's smaller size and electronegativity enhance metabolic stability in pharmaceuticals, whereas methoxy groups may improve solubility .

Derivative Comparison: Aldehyde vs. Ester

The ethyl ester derivative, Ethyl 5-(2,4-difluorophenoxy)pentanoate (CAS 1443344-94-2), highlights stability differences:

Analysis :

- The ester derivative is preferred for storage and synthesis due to its stability, while the aldehyde is likely used transiently in reactions (e.g., nucleophilic additions).

Research and Commercial Implications

- Pharmaceutical Relevance: The 2,4-difluorophenoxy group is recurrent in drug candidates (e.g., pamapimod ), implying that this compound could serve as a building block for kinase inhibitors or protease-activated receptor (PAR) antagonists.

- Synthetic Challenges : Discontinued status of analogs (e.g., 2,5- and 2,3-isomers) underscores the difficulty in optimizing fluorine positioning for stability and reactivity.

- Derivative Utility : Ethyl esters act as stable precursors, enabling scalable synthesis of aldehydes for targeted applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。